molecular formula C18H19F3O3 B5250599 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene

1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene

Cat. No.: B5250599
M. Wt: 340.3 g/mol
InChI Key: WEPTWEQAROITSE-UHFFFAOYSA-N
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Description

1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxybutoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a trifluoromethyl alcohol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The methoxy and phenoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Methoxy-2-(trifluoromethyl)benzene: Shares the trifluoromethyl and methoxy groups but lacks the phenoxybutoxy linkage.

    1-Methoxy-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness: 1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is unique due to its combination of functional groups and the phenoxybutoxy linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3O3/c1-22-16-9-2-3-10-17(16)24-12-5-4-11-23-15-8-6-7-14(13-15)18(19,20)21/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTWEQAROITSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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